BIO-32546 is classified as an autotaxin modulator. It was developed through extensive structure-activity relationship studies aimed at optimizing its efficacy and pharmacological properties. The compound has been shown to exhibit inhibitory effects in the low nanomolar range, with an IC50 value of approximately 1 nM against autotaxin .
The synthesis of BIO-32546 involves several key steps, beginning with the mesylation of a specific alcohol precursor. Following this, phenol displacement leads to the formation of an ether compound. Subsequent iodination transforms this ether into a trifluoromethyl intermediate. The process continues with transmetalation followed by quenching with dimethylformamide (DMF) to yield an aldehyde, which is then methylated to produce a secondary alcohol. Further steps include sequential mesylation, amine displacement, and ester hydrolysis, ultimately leading to the racemate that is separated under chiral supercritical fluid chromatography conditions .
The molecular structure of BIO-32546 has been elucidated through single crystal X-ray diffraction techniques. The compound is characterized by its nonzinc binding properties, which differentiate it from other autotaxin inhibitors. The structure features a bicyclic head portion that interacts with a hydrophobic channel in the autotaxin enzyme, while its tail binds to a hydrophobic pocket. The absolute configuration was confirmed through crystallographic analysis .
BIO-32546 undergoes various chemical reactions typical for organic compounds, including oxidation reactions where oxygen is added or hydrogen is removed. These reactions are crucial for modifying the compound's functional groups to enhance its pharmacological profile. Additionally, the compound's interactions with biological targets have been studied extensively to understand its mechanism of action.
The mechanism of action of BIO-32546 involves the inhibition of autotaxin activity, thereby reducing the levels of lysophosphatidic acid in biological systems. This inhibition can lead to decreased cellular signaling associated with pain and tumor progression. The binding affinity of BIO-32546 to autotaxin has been characterized using various biochemical assays, confirming its effectiveness as a selective inhibitor .
BIO-32546 exhibits several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent.
BIO-32546 has significant applications in scientific research, particularly in studying pain mechanisms and cancer biology. Its ability to modulate autotaxin activity makes it a valuable tool for investigating the role of lysophosphatidic acid in various diseases. Furthermore, ongoing research aims to explore its therapeutic potential in treating conditions associated with chronic pain and tumor growth due to its favorable pharmacokinetic profile .
Initial screening of Biogen’s lipid-mimetic chemical library, derived from sphingosine-1-phosphate (S1P) modulator research, identified phosphonic acid-based compound 5 (Figure 1) as a promising autotaxin (ATX) inhibitor hit. This compound exhibited an IC₅₀ of 28 nM in a fluorescence resonance energy transfer (FRET) assay using FS-3 as the substrate. The hit’s phosphonic acid moiety contributed to high polar surface area (tPSA = 96 Ų), limiting oral bioavailability – a key challenge for central nervous system (CNS) applications. To address this, chemists replaced the phosphonic acid with carboxylic acid (compound 15), reducing tPSA to 76 Ų but resulting in a significant potency drop (IC₅₀ = 3,700 nM). Further optimization explored constrained amino acid linkers, leading to compound 17 (IC₅₀ = 370 nM), which balanced reduced tPSA (50 Ų) and improved lipophilicity (cLogP = 3.43) [1] [2].
Table 1: Evolution of Initial Hit Compounds
Compound | Chemical Feature | ATX IC₅₀ (nM) | tPSA (Ų) | cLogP |
---|---|---|---|---|
5 | Phosphonic acid | 28 | 96 | N/A |
15 | Carboxylic acid | 3,700 | 76 | N/A |
17 | Constrained amino acid | 370 | 50 | 3.43 |
BIO-32546 was engineered as a nonzinc binding reversible inhibitor to circumvent limitations of earlier zinc-chelating ATX inhibitors. X-ray crystallography of BIO-32546 bound to mouse ATX (resolution: 2.3 Å) revealed that its carboxylate group forms a hydrogen bond with His251 in the catalytic pocket instead of interacting with the zinc ions. This binding mode differentiated it from endogenous ligand lysophosphatidic acid (LPA), which coordinates with zinc ions. The bicyclic head group occupied the hydrophobic channel, while the trifluoroethyloxy-naphthalene tail extended into the hydrophobic pocket – a binding conformation shared with clinical candidate GLPG1690 but without zinc dependency. This design enabled potent inhibition (IC₅₀ = 1.0 ± 0.5 nM) while maintaining selectivity (>10 µM IC₅₀ against S1P₁₋₅ and LPA₁,₃,₅ receptors) [1] [2] [4].
Table 2: Binding Mode Comparison of ATX Inhibitors
Inhibitor | Binding Site | Zinc Interaction | Key Protein Interactions |
---|---|---|---|
LPA (14:0) | Orthosteric | Yes | Zinc coordination, hydrophobic pocket |
GLPG1690 | Tunnel-pocket hybrid | No | Hydrophobic channel, His251 H-bond |
BIO-32546 | Tunnel-pocket hybrid | No | Hydrophobic channel, His251 H-bond |
Critical pharmacokinetic limitations emerged during profiling of lead compound 23 (IC₅₀ = 1.4 nM), which exhibited high clearance in rats (94 mL/min/kg) due to cytochrome P450-mediated oxidation of the cyclohexyl ring. Metabolite identification studies confirmed monooxygenation as the primary metabolic pathway. To block this vulnerability, chemists incorporated a trifluoromethyl group onto the cyclohexane ring, yielding BIO-32546. This modification:
BIO-32546 exhibited favorable PK across species, with low human microsomal clearance (7.6 mL/min/kg) and negligible CYP inhibition (IC₅₀ >10 μM for major isoforms) [1] [2] [6].
Table 3: Pharmacokinetic Parameters of BIO-32546 Across Species
Parameter | Rat | Dog | Human (in vitro) |
---|---|---|---|
Plasma Clearance | 29 mL/min/kg | Moderate | 7.6 mL/min/kg |
Brain/Plasma Ratio | 0.8 | Not reported | Not reported |
Free Fraction (%) | 0.45 | Not reported | 0.66 |
Solubility (pH 7) | 73.2 μg/mL | Stable | >50 μg/mL |
Early analogs like 19 (IC₅₀ = 8.2 nM) exhibited concerning hERG potassium channel inhibition (84% at 10 μM), posing cardiac safety risks. Structure-activity relationship (SAR) analysis linked this off-target activity to excessive lipophilicity and unhindered amine flexibility. Introduction of α-methylation on the benzylamine linker:
Further optimization using α-methylated azabicyclo[3.2.1]octane yielded BIO-32546, which maintained sub-nanomolar potency (IC₅₀ = 1.0 nM) while showing minimal hERG interaction (21.3% inhibition at 10 μM; IC₅₀ >10 μM). This strategic modification demonstrated that steric hindrance near basic amines could mitigate cardiotoxicity without compromising target engagement [1] [2] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7